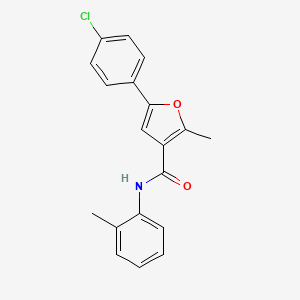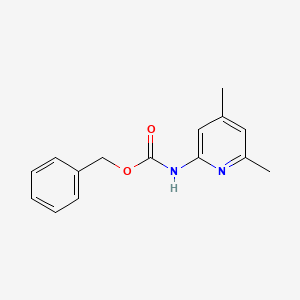![molecular formula C13H22Cl2N2 B2681382 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride CAS No. 105479-10-5](/img/structure/B2681382.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the formula C13H22Cl2N2 and a molecular weight of 277.23 . It is used in various chemical reactions and is available for bulk manufacturing, sourcing, and procurement .
Synthesis Analysis
The synthesis of compounds similar to Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride consists of a benzyl group attached to a pyrrolidin-1-yl ethyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has a molecular weight of 277.23 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Aplicaciones Científicas De Investigación
- Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride belongs to the pyrrolidine family, which is a versatile scaffold for designing biologically active compounds . Researchers have explored its potential as a pharmacophore due to its sp3-hybridization, stereogenicity, and non-planarity. The compound’s three-dimensional structure allows it to interact with enantioselective proteins, influencing drug binding modes.
- Pyrrolidine derivatives, including benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride, have been investigated for their antiepileptic properties . The pyrrolidine ring’s unique features make it an interesting scaffold for developing novel treatments.
- Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride can serve as a building block in organic synthesis. Scientists have used it to construct more complex molecules via cyclocondensations and functionalization reactions .
Medicinal Chemistry and Drug Development
Neuroscience and Epilepsy Research
Organic Synthesis and Chemical Reactions
Propiedades
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZOHQCWBRZKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)



![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)
![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2681318.png)
![1-(3,5-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2681320.png)

